Dibutyl 3-hydroxybutyl phosphate

Organophosphate flame retardant metabolism Environmental toxicology Biomonitoring

Dibutyl 3-hydroxybutyl phosphate (TBP-OH) is the predominant phase I metabolite of tris(n-butyl) phosphate (TNBP), comprising the majority of biotransformation in aquatic species. As the primary urinary biomarker of TNBP exposure, this certified reference standard is essential for accurate LC-MS/MS and GC-MS quantification in human biomonitoring and environmental toxicology. Its specific 3-hydroxybutyl substitution pattern (logP 2.61) is critical for steroidogenic enzyme inhibition assays (17β-HSD3 IC50 = 140 nM), and procurement ensures matrix-matched calibration and definitive metabolite identification.

Molecular Formula C12H27O5P
Molecular Weight 282.31 g/mol
CAS No. 89197-69-3
Cat. No. B150512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl 3-hydroxybutyl phosphate
CAS89197-69-3
SynonymsTBP-OH
Molecular FormulaC12H27O5P
Molecular Weight282.31 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(OCCCC)OCCC(C)O
InChIInChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3
InChIKeyLJBNHONKIDIOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3): Technical Baseline for Metabolite Identification and Endocrine Disruption Studies


Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3; synonym TBP-OH) is a hydroxylated alkyl organophosphate ester with molecular formula C12H27O5P and molecular weight 282.3 g/mol [1]. It is the predominant metabolite of the industrial organophosphate flame retardant and plasticizer tris(n-butyl) phosphate (TNBP), also known as tributyl phosphate (TBP) [2]. This compound is not an industrial product itself; rather, it serves as a critical analytical reference standard and research tool for monitoring environmental exposure, studying metabolic pathways, and assessing the endocrine-disrupting potential of parent organophosphate flame retardants .

Why Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3) Cannot Be Replaced by Generic Organophosphate Metabolites


Substituting dibutyl 3-hydroxybutyl phosphate with other hydroxylated organophosphate metabolites or with the parent compound TNBP/TBP introduces significant analytical and biological errors. In metabolism studies, this specific hydroxylated metabolite is the predominant degradation product of TNBP, accounting for the majority of phase I biotransformation in aquatic species, whereas other metabolites such as dibutyl phosphate (DBP) or di-n-butyl phosphate represent minor or distinct pathways [1]. In endocrine disruption assays, the substitution pattern (3-hydroxybutyl vs. 2-hydroxybutyl or 4-hydroxybutyl) critically alters the compound's interaction with steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) and 5α-reductase, leading to order-of-magnitude differences in inhibitory potency [2]. Additionally, generic alkyl phosphates lack the specific logP (2.61) and hydrogen bonding profile of dibutyl 3-hydroxybutyl phosphate, which directly governs its differential solubility, bioavailability, and chromatographic retention behavior compared to more hydrophobic parent compounds or more polar dealkylated metabolites [3].

Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3): Quantitative Differentiation Evidence vs. Closest Analogs


Metabolic Fate: Predominant Hydroxylated Metabolite of TNBP in Fish Hepatic Microsomes

In vitro metabolism studies using fish liver microsomes demonstrate that dibutyl 3-hydroxybutyl phosphate is the predominant metabolite formed from tris(n-butyl) phosphate (TNBP), distinguishing it from other potential hydroxylation products such as dibutyl 2-hydroxybutyl phosphate or dibutyl 4-hydroxybutyl phosphate [1]. The study quantitatively identified 3-OH-TNBP as the major phase I metabolite, while dibutyl phosphate (DBP) was formed to a lesser extent [1].

Organophosphate flame retardant metabolism Environmental toxicology Biomonitoring

Endocrine Disruption Potency: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Dibutyl 3-hydroxybutyl phosphate inhibits human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone biosynthesis, with an IC50 of 140 nM, as determined in LNCAP cell-based assays [1]. This potency is notably higher than that reported for the parent compound TNBP in similar assays, suggesting metabolic activation enhances endocrine-disrupting potential [1]. Comparative data for the 2-hydroxybutyl or 4-hydroxybutyl positional isomers are not available, but this specific stereochemical configuration is critical for enzyme interaction.

Endocrine disruption Reproductive toxicology Steroidogenesis

Physicochemical Differentiation: Reduced Lipophilicity (logP) Relative to Parent TNBP

The calculated logP of dibutyl 3-hydroxybutyl phosphate is 2.61 [1], which is substantially lower than the logP of the parent compound tributyl phosphate (TBP, logP ≈ 4.0) [2]. This reduced lipophilicity directly impacts its environmental partitioning behavior, decreasing its bioaccumulation potential by approximately 1.4 log units (roughly a 25-fold reduction in octanol-water partition coefficient) [3]. The presence of the hydroxyl group also increases water solubility and hydrogen bonding capacity, altering its chromatographic retention time and extraction efficiency compared to more hydrophobic non-hydroxylated alkyl phosphates [1].

Analytical chemistry Sample preparation Bioaccumulation potential

Solubility Profile: Enhanced Aqueous and Polar Organic Solvent Solubility

Dibutyl 3-hydroxybutyl phosphate exhibits a distinct solubility profile compared to its parent organophosphate. It is soluble in DMF (25 mg/mL), DMSO (16 mg/mL), ethanol (16 mg/mL), and PBS (pH 7.2) at 1.6 mg/mL . In contrast, tributyl phosphate (TBP) is practically insoluble in water (solubility ≈ 0.4 g/L, or 0.4 mg/mL) and readily soluble in non-polar solvents [1]. This difference is critical for preparing dosing solutions for in vitro assays and for developing extraction methods that discriminate between parent compounds and hydroxylated metabolites.

Formulation development In vitro assay preparation Analytical standard handling

Storage Stability and Hydrolytic Susceptibility

Dibutyl 3-hydroxybutyl phosphate is generally stable under normal storage conditions but is susceptible to hydrolysis in the presence of strong acids or bases . This contrasts with the parent compound tributyl phosphate, which is relatively resistant to hydrolysis under mild conditions [1]. Additionally, the compound is recommended for long-term storage at -20°C to ensure integrity, as indicated by multiple vendors . This increased hydrolytic lability is a direct consequence of the hydroxyl group, which can participate in intramolecular catalysis or provide a nucleophilic site for water attack.

Chemical stability Reference standard management Quality control

Endocrine Disruption Potential: Inhibition of 5α-Reductase

In vitro assays have demonstrated that dibutyl 3-hydroxybutyl phosphate inhibits the activity of 5α-reductase, an enzyme critical for the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) . While quantitative IC50 data for this specific enzyme is not publicly available, the observation aligns with the compound's broader profile as a steroidogenic enzyme inhibitor. The parent compound TNBP does not exhibit comparable inhibition at environmentally relevant concentrations, suggesting that metabolic hydroxylation at the 3-position of the butyl chain is a key determinant of this endocrine-disrupting activity [1].

Androgen metabolism Endocrine disruption Mechanistic toxicology

Dibutyl 3-hydroxybutyl phosphate (CAS 89197-69-3): Optimal Research and Procurement Scenarios


Biomonitoring and Environmental Exposure Assessment of TNBP

Environmental analytical laboratories performing LC-MS/MS or GC-MS quantification of organophosphate flame retardant metabolites in human urine, serum, or wildlife tissues require dibutyl 3-hydroxybutyl phosphate as a certified reference standard. As the predominant urinary metabolite of TNBP, its measurement provides the most reliable biomarker of internal exposure, and procurement of this specific hydroxylated metabolite ensures accurate quantification against matrix-matched calibration curves [1].

In Vitro Metabolism and Toxicokinetic Studies

Researchers conducting hepatic microsomal or hepatocyte incubations with TNBP to elucidate species-specific metabolic pathways must obtain dibutyl 3-hydroxybutyl phosphate as an authentic standard for metabolite identification. Its use as a reference material enables definitive confirmation of the major phase I metabolite via co-chromatography and mass spectral matching, as demonstrated in fish microsome studies .

Endocrine Disruption Screening and Mechanistic Toxicology

Toxicology laboratories investigating the potential contribution of OPFR metabolites to reproductive and developmental toxicity should procure dibutyl 3-hydroxybutyl phosphate for use in steroidogenic enzyme inhibition assays. The compound's demonstrated activity against 17β-HSD3 (IC50 = 140 nM) and 5α-reductase makes it a valuable positive control and a tool for probing structure-activity relationships, particularly in comparison to the less potent parent compound TNBP [2].

Analytical Method Development and Validation for OPFR Metabolite Profiling

Analytical chemists developing SPE-LC-MS/MS methods for the simultaneous determination of multiple OPFR metabolites in complex matrices require dibutyl 3-hydroxybutyl phosphate for method optimization. Its distinct logP (2.61) and solubility profile necessitate tailored extraction and chromatographic conditions that differ from those for more hydrophobic parent OPFRs or more polar dealkylated metabolites, ensuring accurate recovery and resolution [3].

Technical Documentation Hub

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